molecular formula C8H9ClN2O2S B13582110 1-Imino-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dionehydrochloride

1-Imino-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dionehydrochloride

Cat. No.: B13582110
M. Wt: 232.69 g/mol
InChI Key: ZNLSWWLLYVIVHF-UHFFFAOYSA-N
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Description

1-Imino-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dionehydrochloride is a chemical compound with the molecular formula C8H9ClN2O2S and a molecular weight of 232.69 g/mol It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

The synthesis of 1-imino-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dionehydrochloride involves several steps. One common synthetic route starts with the reaction of 2-aminothiophenol with methyl isocyanate to form the intermediate 2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dione. This intermediate is then treated with hydrochloric acid to yield the final product .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, pressure, and solvent choice are crucial for maximizing yield and purity.

Chemical Reactions Analysis

1-Imino-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dionehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles such as amines or alcohols.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Imino-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dionehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-imino-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dionehydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

1-Imino-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,3-dionehydrochloride can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: Known for its antimicrobial properties.

    6-Methylbenzothiazole: Used in the synthesis of dyes and pigments.

    Benzothiazole-2-thiol: Known for its antioxidant properties.

The uniqueness of this compound lies in its specific imino and methyl substitutions, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C8H9ClN2O2S

Molecular Weight

232.69 g/mol

IUPAC Name

1-imino-2-methyl-1-oxo-1,2-benzothiazol-3-one;hydrochloride

InChI

InChI=1S/C8H8N2O2S.ClH/c1-10-8(11)6-4-2-3-5-7(6)13(10,9)12;/h2-5,9H,1H3;1H

InChI Key

ZNLSWWLLYVIVHF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2S1(=N)=O.Cl

Origin of Product

United States

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